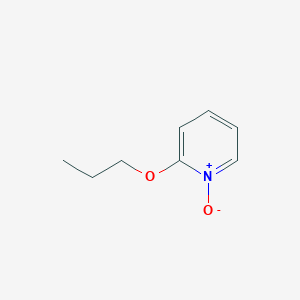

1-Oxo-2-propoxy-1lambda~5~-pyridine

Description

Structure

3D Structure

Properties

CAS No. |

147044-38-0 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

1-oxido-2-propoxypyridin-1-ium |

InChI |

InChI=1S/C8H11NO2/c1-2-7-11-8-5-3-4-6-9(8)10/h3-6H,2,7H2,1H3 |

InChI Key |

LVFLYHUGTRUHKT-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=CC=[N+]1[O-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Oxo 2 Propoxy 1lambda5 Pyridine

Electrophilic Substitution Patterns on the Pyridine (B92270) N-Oxide Core

The introduction of an oxygen atom to the nitrogen of the pyridine ring fundamentally alters its reactivity towards electrophiles. Unlike pyridine, which is deactivated towards electrophilic attack, pyridine N-oxides are significantly more reactive. semanticscholar.org This enhanced reactivity is a direct consequence of the N-oxide group's ability to donate electron density to the aromatic system.

Regioselectivity and Positional Reactivity (C2 and C4 Directing Effects)

The N-oxide moiety in 1-Oxo-2-propoxy-1λ⁵-pyridine directs incoming electrophiles primarily to the C4 (para) and to a lesser extent, the C2 (ortho) positions. This regioselectivity is governed by the resonance structures of the molecule, which show an increased electron density at these positions. The propoxy group at the C2 position, being an electron-donating group, further enhances the electron density of the ring, reinforcing the directing effect of the N-oxide. However, the steric bulk of the propoxy group can hinder attack at the C2 position, often leading to a preference for substitution at the less sterically hindered C4 position.

Influence of the N-Oxide Moiety on Ring Activation

The N-oxide group acts as a powerful activating group for electrophilic aromatic substitution. It increases the electron density of the pyridine ring through resonance, making it more susceptible to attack by electrophiles. This activation allows for reactions to occur under milder conditions than those required for the parent pyridine. The presence of the electron-donating 2-propoxy group further enhances this activation, making 1-Oxo-2-propoxy-1λ⁵-pyridine a reactive substrate for a variety of electrophilic substitution reactions.

Nucleophilic Reactions and Annulation Pathways

The pyridine N-oxide core of 1-Oxo-2-propoxy-1λ⁵-pyridine is also susceptible to nucleophilic attack, particularly after activation of the N-oxide oxygen. These reactions provide important pathways for the functionalization of the pyridine ring.

Reactions Involving Pyridinium (B92312) Intermediates

A common strategy for nucleophilic substitution involves the activation of the N-oxide oxygen by an electrophilic reagent, such as a sulfonyl chloride or a phosphorus-based reagent like phosphorus oxychloride (POCl₃) or PyBroP. semanticscholar.orgnih.gov This activation transforms the N-oxide into a good leaving group, facilitating the addition of a nucleophile to the C2 or C4 position. The reaction proceeds through a pyridinium intermediate. For 1-Oxo-2-propoxy-1λ⁵-pyridine, nucleophilic attack is generally favored at the C2 and C6 positions. The specific outcome of these reactions can be influenced by the nature of the nucleophile and the activating agent.

A general and facile one-pot procedure for the synthesis of 2-substituted pyridines from the corresponding pyridine-N-oxides and various nucleophiles has been developed using the phosphonium (B103445) salt, PyBroP, as a substrate activator. nih.gov

| Nucleophile | Product | Yield (%) |

| Aniline | 2-Anilino-pyridine | 85 |

| Morpholine | 2-Morpholinopyridine | 92 |

| Thiophenol | 2-(Phenylthio)pyridine | 78 |

This table presents generalized data for the reactivity of pyridine N-oxides with various nucleophiles in the presence of an activating agent and is illustrative for the potential reactions of 1-Oxo-2-propoxy-1λ⁵-pyridine.

Transformations with Hydride Equivalents and Related Nucleophiles

The reduction of the pyridine N-oxide moiety can be achieved using various hydride-donating reagents. These reactions are a subset of nucleophilic transformations where the nucleophile is a hydride ion (H⁻). The specific product of the reaction can depend on the reducing agent and the reaction conditions. While complete deoxygenation is a common outcome, partial reduction or rearrangement can also occur. The reaction with Grignard reagents, which are potent nucleophiles, can lead to the formation of 2-substituted pyridines after a subsequent cyclization step. organic-chemistry.org

Oxygen Atom Transfer Reactions and Deoxygenation Studies

The N-oxide group of 1-Oxo-2-propoxy-1λ⁵-pyridine can act as an oxygen atom donor in various chemical transformations. This property is exploited in oxidation reactions where the pyridine N-oxide transfers its oxygen to a substrate, resulting in the deoxygenated pyridine derivative.

The deoxygenation of pyridine N-oxides is a synthetically important reaction and can be achieved using a variety of reagents and conditions. These methods can be broadly categorized into those involving metal catalysis and metal-free conditions.

Catalytic Deoxygenation Methods:

| Catalyst System | Reductant | Conditions | Reference |

| [Pd(OAc)₂]/dppf | Triethylamine | Microwave, 140-160 °C | organic-chemistry.org |

| Rhenium Complexes | - | Photocatalytic, Ambient | semanticscholar.org |

| Indium/Pivaloyl chloride | - | Room Temperature | organic-chemistry.org |

| Iodide/Formic Acid | Formic Acid | Sustainable, Metal-free | rsc.org |

This table summarizes various catalytic systems for the deoxygenation of pyridine N-oxides, which are applicable to 1-Oxo-2-propoxy-1λ⁵-pyridine.

Mechanistic studies on oxygen atom transfer from substituted pyridine-N-oxides to a molybdenum(V) complex have shown that electron-releasing substituents on the pyridine ring, such as the propoxy group, slow down the rate of the reaction. nova.edu This is attributed to an increase in the N-O bond strength, making oxygen transfer less favorable. nova.edu

Deoxygenation can also be effected photochemically. For instance, pyridazine (B1198779) N-oxides have been shown to release atomic oxygen upon photoinduction, which can then oxidize other substrates. nih.gov While this has not been specifically demonstrated for 1-Oxo-2-propoxy-1λ⁵-pyridine, it represents a potential pathway for its deoxygenation and use as a photoactivated oxidant.

Reactivity of the Propoxy Substituent

The propoxy group (-O-CH₂CH₂CH₃) attached to the C2 position of the pyridine N-oxide ring is a key determinant of the molecule's reactivity, offering pathways for structural modification through cleavage, functional group interconversion, and participation in intramolecular reactions.

The ether linkage of the propoxy substituent can be targeted for cleavage to unmask a hydroxyl group, which serves as a versatile handle for further functionalization. Standard ether cleavage methods, such as treatment with strong acids like HBr or Lewis acids like BBr₃, can be employed, although the conditions must be carefully selected to avoid undesired reactions with the N-oxide functionality.

Once the 2-hydroxy-pyridine N-oxide is formed, it can be converted into a variety of other functional groups. This process, known as functional group interconversion (FGI), is a cornerstone of synthetic organic chemistry. ub.eduimperial.ac.ukyoutube.com For instance, the hydroxyl group can be transformed into a better leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions.

Another significant reaction is the deoxygenation of the N-oxide, which is often a desired step to obtain the corresponding 2-propoxypyridine (B3200643). researchgate.net This is commonly achieved using trivalent phosphorus compounds, such as triphenylphosphine (B44618) or phosphorus trichloride. chemtube3d.com The mechanism involves the nucleophilic attack of the phosphorus on the oxygen atom, followed by the formation of a strong P=O bond, which drives the reaction. chemtube3d.com

| Transformation | Reagents/Conditions | Product Type | Reference |

| Ether Cleavage | HBr or BBr₃ | 2-Hydroxypyridine (B17775) N-oxide | General Knowledge |

| Deoxygenation | PCl₃ or PPh₃ | 2-Propoxypyridine | chemtube3d.com |

| Hydroxyl to Leaving Group | TsCl, py or MsCl, Et₃N | 2-(Tosyloxy/Mesyloxy)pyridine N-oxide | ub.edu |

| Nucleophilic Substitution | Nucleophile (e.g., R₂NH, RS⁻) on activated substrate | 2-Aminopyridine (B139424) or 2-Thioetherpyridine derivatives | scripps.edu |

This table presents potential transformations based on established reactivity of related compounds.

The 2-propoxy substituent can actively participate in intramolecular cyclization and rearrangement reactions, leading to significant structural reorganization. While the saturated propoxy group is less reactive in pericyclic reactions than an unsaturated analogue like an allyloxy group, rearrangements are still possible under certain conditions.

A notable transformation for 2-alkylpyridine N-oxides is the Boekelheide reaction . wikipedia.org This reaction involves treating the N-oxide with an acid anhydride (B1165640), such as acetic anhydride or the more reactive trifluoroacetic anhydride (TFAA). wikipedia.orgchemtube3d.com The process begins with acylation of the N-oxide oxygen, followed by deprotonation of the α-carbon of the propoxy group (the methylene (B1212753) group attached to the oxygen). This intermediate then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, a concerted process that proceeds through a six-membered transition state, to yield an O-acylated 2-(1-methyl-ethoxy)pyridine. Subsequent hydrolysis furnishes the rearranged product. wikipedia.orgchemtube3d.com

Furthermore, the N-oxide functionality can be leveraged to direct cyclization reactions. For instance, if the propoxy chain were functionalized with a suitable reacting partner, intramolecular cyclization could be initiated. The synthesis of fused ring systems often relies on the reactivity of the N-oxide group to facilitate ring closure. mdpi.com Intramolecular reactions of pyridine N-oxides with tethered alkynes can lead to the formation of indolizine (B1195054) or quinolizinone derivatives through complex cascades involving electrocyclization and subsequent rearrangements. thieme-connect.de

Computational and Experimental Mechanistic Studies

To gain a deeper understanding of the reactivity of 1-oxo-2-propoxy-1λ⁵-pyridine, researchers employ a combination of computational modeling and experimental investigations. These studies help to map out reaction pathways, identify key intermediates and transition states, and quantify the energetic barriers to reaction.

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for exploring the mechanisms of reactions involving pyridine N-oxides. thieme-connect.denih.govbohrium.com By calculating the potential energy surface of a reaction, chemists can map the entire reaction coordinate from reactants to products, identifying the structures and energies of intermediates and, crucially, the transition states that connect them.

For example, in the Boekelheide rearrangement, computational studies can model the structure of the six-membered transition state involved in the researchgate.netresearchgate.net-sigmatropic shift, providing insights into the stereoelectronic requirements of the reaction. chemtube3d.com Similarly, for nucleophilic substitution reactions, DFT calculations can help to determine whether the reaction proceeds via a direct displacement (S_N2-type) mechanism or through an addition-elimination pathway involving a Meisenheimer-like intermediate.

The photochemistry of heteroaromatic N-oxides presents a complex mechanistic puzzle. The initially proposed pathway involving an oxaziridine (B8769555) intermediate has been questioned, with some studies suggesting that product formation occurs on a very rapid timescale, potentially bypassing such an intermediate. wur.nl Laser flash photolysis experiments and high-level computations are employed to unravel these intricate pathways. wur.nl

Experimental kinetic studies measure the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and catalysts. These studies provide quantitative data that are essential for understanding reaction mechanisms and optimizing reaction conditions.

The kinetics of the formation and decomposition of N-alkoxypyridinium salts, which are key intermediates in many reactions of 2-alkoxypyridine N-oxides, have been investigated. researchgate.net Such studies can reveal the rate-determining step of a multi-step reaction.

Computational methods can also provide estimates of reaction barriers. The activation energy (Ea) for a reaction can be calculated as the energy difference between the reactants and the transition state. For instance, the free energy barrier for the substitution of a pyridine N-oxide leaving group from an N-alkoxypyridinium intermediate by a water molecule was computationally determined to be 24.3 kcal/mol, which is a reasonable barrier for a reaction proceeding at moderate temperatures. acs.org The bond dissociation enthalpy (BDE) of the N-O bond in pyridine N-oxides has been calculated to be in the range of 60-66 kcal/mol, indicating a relatively weak bond that can be cleaved under thermal or photochemical conditions. nih.govnih.gov

| Parameter | Value (kcal/mol) | Method | Context | Reference |

| N-O Bond Dissociation Enthalpy | ~60-66 | Computational (DFT) | General Pyridine N-Oxides | nih.govnih.gov |

| Activation Energy (Substitution) | 24.3 | Computational (DFT) | Substitution of N-alkoxypyridinium by H₂O | acs.org |

| Energy Barrier (Tautomerization) | ~38 | Computational (DFT) | Non-solvated 2-hydroxypyridine ⇌ 2-pyridone | wuxibiology.com |

This table summarizes key energetic parameters for reactions related to the title compound.

1-Oxo-2-propoxy-1λ⁵-pyridine can exist in equilibrium with its tautomeric form, N-propoxy-2-pyridone. This type of tautomerism is analogous to the well-studied 2-hydroxypyridine ⇌ 2-pyridone equilibrium. wuxibiology.comstackexchange.com

The position of this equilibrium is highly dependent on the solvent. stackexchange.com In non-polar solvents, the 2-alkoxypyridine N-oxide form is generally favored. However, in polar, protic solvents like water or alcohols, the more polar N-propoxy-2-pyridone tautomer, which can participate more effectively in hydrogen bonding, is expected to be more stable. stackexchange.com The energy difference between the two tautomers is typically small, often less than 1 kcal/mol in solution, leading to a dynamic equilibrium containing significant populations of both forms. wuxibiology.com

Computational studies can accurately predict the relative stabilities of these tautomers in different environments by incorporating solvent models. wuxibiology.com Experimental verification is typically achieved using spectroscopic methods like NMR and IR, which can distinguish between the characteristic functional groups of each tautomer (e.g., C=O stretch in the pyridone form).

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Oxo 2 Propoxy 1lambda5 Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 2-methoxypyridine (B126380) N-oxide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide detailed insights into its chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 2-methoxypyridine N-oxide exhibits distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts of the pyridine (B92270) ring protons are influenced by the electron-donating methoxy group and the electron-withdrawing N-oxide group. Generally, the proton at position 6 (α to the nitrogen) is expected to be the most deshielded due to the inductive effect of the N-oxide group. The protons at positions 3, 4, and 5 will show complex splitting patterns due to spin-spin coupling. The methoxy protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom attached to the oxygen of the methoxy group (C-2) is expected to be significantly downfield shifted due to the deshielding effect of the oxygen atom. The chemical shifts of the other pyridine ring carbons are also influenced by the substituent effects. The carbon of the methoxy group will appear as a distinct signal in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methoxypyridine N-oxide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | 7.0 - 7.2 | - |

| H-4 | 7.2 - 7.4 | - |

| H-5 | 6.8 - 7.0 | - |

| H-6 | 8.1 - 8.3 | - |

| OCH₃ | 3.9 - 4.1 | 55 - 57 |

| C-2 | - | 158 - 162 |

| C-3 | - | 110 - 114 |

| C-4 | - | 130 - 134 |

| C-5 | - | 115 - 119 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C NMR spectra and for elucidating the connectivity and spatial relationships between atoms. youtube.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons. For 2-methoxypyridine N-oxide, cross-peaks would be observed between adjacent protons on the pyridine ring (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6). This allows for the establishment of the proton connectivity within the aromatic ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment is fundamental for assigning the carbon signals based on the already assigned proton spectrum. For example, the proton signal of the methoxy group will show a correlation to the methoxy carbon signal. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. For 2-methoxypyridine N-oxide, a cross-peak between the methoxy protons and the H-3 proton would be expected, confirming the syn-orientation of the methoxy group relative to the N-oxide oxygen, which is a common feature in such compounds.

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

The IR and Raman spectra of 2-methoxypyridine N-oxide are characterized by several key vibrational modes. A detailed vibrational analysis of the related 4-methoxypyridine (B45360) N-oxide provides a strong basis for these assignments. ias.ac.in

Table 2: Characteristic Vibrational Frequencies for 2-Methoxypyridine N-oxide

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H stretching (aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the pyridine ring. |

| C-H stretching (aliphatic) | 2850 - 2960 | Symmetric and asymmetric stretching of the C-H bonds in the methoxy group. |

| C=C/C=N stretching | 1400 - 1600 | Stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the pyridine ring. |

| N-O stretching | 1200 - 1300 | Characteristic stretching vibration of the N-oxide functional group. |

| C-O-C stretching | 1000 - 1250 | Asymmetric and symmetric stretching of the C-O-C linkage of the methoxy group. |

| Ring breathing modes | 800 - 1000 | Collective in-plane vibrations of the pyridine ring. |

The presence of the N-oxide group significantly influences the electronic distribution within the pyridine ring, which is reflected in the vibrational spectra. The N-O stretching vibration is a particularly diagnostic band. Its position can be sensitive to the electronic nature of other substituents on the ring. The C-O-C stretching modes of the methoxy group are also readily identifiable and confirm the presence of this functional group. The pattern of the C-H out-of-plane bending modes in the fingerprint region can provide additional information about the substitution pattern of the pyridine ring.

High-Resolution Mass Spectrometry (HRMS)youtube.com

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. For 2-methoxypyridine N-oxide (C₆H₇NO₂), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value.

Electrospray ionization (ESI) is a soft ionization technique that would likely produce the protonated molecule [M+H]⁺ as the base peak. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural confirmation. A characteristic fragmentation pathway for pyridine N-oxides is the loss of the oxygen atom from the N-oxide group, resulting in a fragment corresponding to the 2-methoxypyridine cation. Further fragmentation of the pyridine ring and the methoxy group would also be observed.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-Oxo-2-propoxy-1lambda |

| 2-Methoxypyridine N-oxide |

| 4-Methoxypyridine N-oxide |

| 2-Methylpyridine 1-oxide |

| 2-Chloropyridine (B119429) N-oxide |

Precise Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the precise determination of the molecular weight of 1-Oxo-2-propoxy-1lambda5-pyridine and for elucidating its fragmentation pathways under ionization. The exact mass of the protonated molecule [M+H]⁺ allows for the unambiguous confirmation of its elemental composition.

The fragmentation of alkylpyridine N-oxides upon electron ionization typically follows several key pathways. A characteristic fragmentation is the loss of the N-oxide oxygen atom, resulting in a significant [M-16]⁺ peak. researchgate.net Another common fragmentation pathway for 2-alkoxy derivatives involves the cleavage of the alkoxy group. For 1-Oxo-2-propoxy-1lambda5-pyridine, this would involve the loss of the propoxy group or fragments thereof.

Furthermore, McLafferty-type rearrangements can be expected for alkyl chains of sufficient length, such as the propyl group in the title compound. researchgate.net This would lead to the elimination of a neutral alkene (propene) and the formation of a radical cation. The study of these fragmentation patterns provides valuable structural information, helping to confirm the connectivity of the molecule. The relative intensities of the fragment ions can also offer insights into the stability of different parts of the molecule. researchgate.netmjcce.org.mk It is important to note that the ionization conditions, such as the use of electrospray ionization (ESI) versus atmospheric pressure chemical ionization (APCI), can influence the extent and nature of fragmentation. nih.gov

X-ray Diffraction Crystallography for Solid-State Architecture

Single Crystal Growth and Data Collection

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. For pyridine N-oxide derivatives, suitable crystals are often grown by slow evaporation of a solution in an appropriate organic solvent, such as ethanol, methanol, or a mixture of solvents like toluene (B28343) and chloroform (B151607). nih.govnih.gov The choice of solvent can be critical and is often determined empirically.

Once a suitable crystal is obtained, it is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. mdpi.com Data collection is typically performed at a low temperature (e.g., 100-200 K) to minimize thermal vibrations of the atoms, which leads to a more precise structure determination. researchgate.netresearchgate.net

Determination of Crystal System, Space Group, and Unit Cell Parameters

The collected diffraction data is processed to determine the crystal system, space group, and the dimensions of the unit cell. The crystal system describes the symmetry of the unit cell, while the space group provides a detailed description of the symmetry elements within the crystal. For example, the related compound 2-methyl-pyridine-N-oxide crystallizes in the orthorhombic space group Pbca. researchgate.net Another related molecule, 2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide, crystallizes in the monoclinic space group P21/n. nih.gov The unit cell parameters (a, b, c, α, β, γ) define the size and shape of the repeating unit of the crystal lattice.

Table 1: Representative Crystallographic Data for a Related Pyridine N-Oxide Derivative (2-methyl-pyridine-N-oxide)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 5.7327 (6) |

| b (Å) | 13.347 (1) |

| c (Å) | 14.593 (2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1116.6 |

| Z | 8 |

| Data sourced from a study on 2-methyl-pyridine-N-oxide and is intended to be representative. researchgate.net |

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The refined crystal structure provides precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. In pyridine N-oxides, the N-O bond length is a key parameter and is typically around 1.34 Å. wikipedia.org The C-N-C angle within the pyridine ring is also of interest. The geometry of the propoxy substituent, including the C-O-C bond angle and the torsion angles along the propyl chain, would define its conformation. The planarity of the pyridine ring is also a significant feature. For instance, in 2-methyl-4-nitropyridine (B19543) N-oxide, the pyridine ring is perfectly planar. nih.gov

Table 2: Selected Bond Lengths and Angles for a Representative Pyridine N-Oxide Structure

| Bond/Angle | Expected Value (Å or °) |

| N-O Bond Length | ~1.34 Å |

| C-N (ring) Bond Length | ~1.35 - 1.38 Å |

| C-C (ring) Bond Length | ~1.37 - 1.39 Å |

| C-O (ether) Bond Length | ~1.36 Å |

| O-C (ether) Bond Length | ~1.43 Å |

| C-N-C Angle | ~124° |

| C-C-N Angle | ~118 - 120° |

| C-O-C Angle | ~118° |

| Values are based on typical bond lengths and angles for pyridine N-oxide and ether functionalities and are for illustrative purposes. |

Characterization of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)

The way molecules are arranged in the crystal is determined by a variety of intermolecular interactions. For 1-Oxo-2-propoxy-1lambda5-pyridine, several types of interactions would be expected. The N-oxide group is a good hydrogen bond acceptor, and C-H···O hydrogen bonds involving the pyridine ring or propyl chain hydrogens are likely to be present, as seen in the crystal structure of 2-methyl-4-nitropyridine N-oxide. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plot Interpretation

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface around a molecule that is defined by the electron distribution of the molecule and its neighbors in the crystal.

By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii and highlight the most significant interactions, such as strong hydrogen bonds. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of pyridine N-oxide is well-characterized and arises from electronic transitions within the aromatic system. nist.gov The N-oxide group significantly influences the electronic structure of the pyridine ring. thieme-connect.de It acts as a strong electron-donating group through resonance, which increases the electron density of the ring, particularly at the ortho (2- and 6-) and para (4-) positions. thieme-connect.de This delocalization of the negative charge from the oxygen atom into the ring system alters the energies of the molecular orbitals involved in electronic transitions. thieme-connect.de

The UV spectrum of pyridine N-oxide typically displays a strong absorption band, which is attributed to a π → π* transition. nist.gov The introduction of a substituent, such as a propoxy group at the 2-position, is expected to cause a shift in the absorption maximum (λmax) and a change in the molar absorptivity (ε). Alkoxy groups are known to be auxochromes, which are groups that, when attached to a chromophore, modify its ability to absorb light. Generally, alkoxy groups are electron-donating and can extend the conjugation of the π-system, leading to a bathochromic shift (a shift to longer wavelengths) of the π → π* transition.

While precise experimental values for 1-oxo-2-propoxy-1λ⁵-pyridine are not documented in the available literature, a comparative analysis with related compounds can provide an estimation of its UV-Vis absorption characteristics. For instance, studies on various substituted pyridine N-oxides have shown that the position and nature of the substituent dictate the extent of the spectral shift. rsc.org

Table 1: Representative UV-Vis Absorption Data for Pyridine N-Oxide

| Compound | Solvent | λmax (nm) | log ε | Transition | Reference |

| Pyridine N-oxide | Various | ~265-285 | ~4.0-4.5 | π → π* | nist.gov |

The propoxy group at the 2-position of the pyridine N-oxide ring is anticipated to influence the electronic transitions. The electron-donating nature of the alkoxy group would likely lead to a red shift of the primary π → π* absorption band compared to the unsubstituted pyridine N-oxide. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the energy gap for the electronic transition.

Further detailed research, including the synthesis and subsequent spectroscopic analysis of 1-oxo-2-propoxy-1λ⁵-pyridine, would be necessary to establish its precise UV-Vis absorption maxima and molar absorptivity coefficients. nih.gov Such studies would provide valuable data for a more complete structural and electronic characterization of the molecule.

Computational and Theoretical Investigations of 1 Oxo 2 Propoxy 1lambda5 Pyridine

Quantum Chemical Calculation Methodologies

Quantum chemical calculations provide a powerful lens through which to view the molecular world, offering insights that are often inaccessible through experimental means alone. For molecules like 1-Oxo-2-propoxy-1lambda5-pyridine, these methods are crucial for understanding its fundamental properties.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely applied to predict the geometric and electronic properties of molecules. For derivatives of pyridine (B92270) N-oxide, DFT is instrumental in determining the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This optimization is crucial as the molecular geometry dictates many of its chemical and physical properties.

Selection and Validation of Basis Sets and Functionals

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A functional is a mathematical approximation that describes the exchange and correlation energy of the electrons, while a basis set is a set of mathematical functions used to build the molecular orbitals.

For pyridine and its derivatives, a variety of functionals and basis sets have been tested and validated. For instance, the B3LYP functional combined with a 6-311G(d,p) basis set has been shown to provide reliable results for the MESP topology of similar molecules. mdpi.com In computational studies of pyridine variants, the ωB97X-D functional with a 6-31G* basis set has also been employed to determine conformational preferences. nih.gov The selection of an appropriate combination is critical and is often validated by comparing calculated properties with available experimental data for analogous compounds. This ensures that the computational model provides a realistic representation of the molecule's behavior.

Electronic Structure and Reactivity Descriptors

Beyond just determining the shape of a molecule, computational chemistry provides powerful tools to predict how and where a molecule will react. For 1-Oxo-2-propoxy-1lambda5-pyridine, this involves analyzing its electronic landscape.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Charge Transfer)

The Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. rsc.org

In substituted pyridine N-oxides, the nature and position of the substituent group significantly influence the energies of the frontier orbitals. For 1-Oxo-2-propoxy-1lambda5-pyridine, the electron-donating nature of the propoxy group at the 2-position would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack. The N-oxide group, being electron-withdrawing, would influence the LUMO energy. Analysis of the HOMO-LUMO gap provides insights into the molecule's potential for intramolecular charge transfer, a process important in photophysical applications. researchgate.net

| Orbital | Conceptual Role | Influence of Substituents on Pyridine N-Oxides |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Electron Donation | Electron-donating groups raise the HOMO energy, increasing reactivity towards electrophiles. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Electron Acceptance | Electron-withdrawing groups lower the LUMO energy, increasing reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Kinetic Stability / Reactivity | A smaller gap generally indicates higher reactivity and potential for charge transfer. |

Molecular Electrostatic Potential (MESP) Surface Mapping and Interpretation of Reactivity Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. mdpi.com The MESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For pyridine N-oxide derivatives, the MESP surface typically shows a region of strong negative potential around the oxygen atom of the N-oxide group, indicating its high electrophilicity. nih.govresearchgate.netresearchgate.net The presence of the propoxy group in 1-Oxo-2-propoxy-1lambda5-pyridine would modulate the electrostatic potential of the pyridine ring. The oxygen atom of the propoxy group would also represent a region of negative potential. The MESP analysis helps in identifying the most likely sites for protonation and interaction with other molecules. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, allowing for the study of charge delocalization and hyperconjugative interactions. researchgate.netwisc.edu These interactions involve the donation of electron density from an occupied bonding or lone pair orbital to an unoccupied antibonding orbital, which stabilizes the molecule.

Spectroscopic Property Simulations

Computational methods are instrumental in predicting and interpreting the spectroscopic data of molecules like 1-Oxo-2-propoxy-1λ⁵-pyridine.

The vibrational spectra of 1-Oxo-2-propoxy-1λ⁵-pyridine can be theoretically predicted using quantum chemical calculations, most commonly through Density Functional Theory (DFT). These calculations provide the vibrational frequencies and their corresponding intensities for both infrared (IR) and Raman spectroscopy. nih.gov

The process begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies are typically scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational methods. cdnsciencepub.com

For pyridine N-oxides, the N-O stretching vibration is a characteristic and well-studied band. nih.gov The position of this band is sensitive to the nature and position of substituents on the pyridine ring. In the case of 1-Oxo-2-propoxy-1λ⁵-pyridine, the propoxy group at the 2-position is expected to influence the vibrational modes of the pyridine ring through both electronic and steric effects.

A comparative analysis of the calculated spectra of 1-Oxo-2-propoxy-1λ⁵-pyridine with that of pyridine N-oxide would reveal shifts in the characteristic ring breathing modes and C-H vibrations. For instance, studies on other substituted pyridines have shown that the positions of certain vibrational bands can be correlated with the electronic properties of the substituents. cdnsciencepub.com

Table 1: Predicted Vibrational Frequencies for Pyridine N-Oxide (Illustrative) This table is illustrative and shows the type of data that would be generated for 1-Oxo-2-propoxy-1λ⁵-pyridine.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| N-O Stretch | 1300 | 1248 | 1265 |

| Ring Breathing | 1020 | 979 | 990 |

| C-H Stretch | 3150 | 3024 | 3050 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts and coupling constants, aiding in the assignment of experimental spectra. core.ac.uk

The calculation of NMR parameters typically involves the Gauge-Including Atomic Orbital (GIAO) method, which is effective in addressing the gauge-origin problem. The chemical shifts are calculated from the computed nuclear shielding tensors. organicchemistrydata.org

For 1-Oxo-2-propoxy-1λ⁵-pyridine, the chemical shifts of the pyridine ring protons and carbons will be influenced by the electron-donating propoxy group and the electron-withdrawing N-oxide group. Studies on 2-substituted pyridine N-oxides have shown that the chemical shift of the pyridine ring nitrogen is sensitive to the nature of the substituent. core.ac.uk For instance, in 2-aminopyridine (B139424) N-oxide, the pyridine nitrogen chemical shift is significantly different from that of pyridine N-oxide itself. core.ac.uk

The ¹H and ¹³C chemical shifts of the propoxy group would also be predicted, providing a complete theoretical NMR spectrum. Coupling constants (J-couplings) between adjacent protons can also be calculated, offering further structural insights.

Table 2: Predicted ¹³C NMR Chemical Shifts for Substituted Pyridine N-Oxides (Illustrative Comparison) This table illustrates the expected shifts in ¹³C NMR upon substitution, which would be calculated for 1-Oxo-2-propoxy-1λ⁵-pyridine.

| Carbon Atom | Pyridine N-Oxide (ppm) | 2-Aminopyridine N-Oxide (ppm) | Expected Trend for 2-Propoxypyridine (B3200643) N-Oxide |

|---|---|---|---|

| C2 | 139.1 | 150.7 | Significant downfield shift due to oxygen attachment |

| C3 | 126.5 | 115.0 | Upfield shift due to electron donation |

| C4 | 125.0 | 128.0 | Minor shift |

| C5 | 126.5 | 118.0 | Upfield shift |

| C6 | 139.1 | 135.0 | Minor shift |

Conformational Landscape and Energetic Analysis

The propoxy group in 1-Oxo-2-propoxy-1λ⁵-pyridine introduces conformational flexibility due to rotation around the C-O and C-C single bonds. A thorough conformational analysis is crucial to identify the most stable conformers and to understand their relative energies.

This analysis is typically performed by systematically rotating the dihedral angles of the propoxy chain and calculating the potential energy at each point. This creates a potential energy surface, from which the low-energy conformers (local and global minima) can be identified. Quantum chemical methods like DFT are employed for these energy calculations.

The relative energies of the different conformers determine their population at a given temperature according to the Boltzmann distribution. Understanding the conformational landscape is essential as different conformers may exhibit different spectroscopic properties and reactivity.

Thermodynamic Calculations for Reaction Feasibility

Computational chemistry can be used to predict the feasibility of chemical reactions by calculating the change in thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). researchgate.net A negative ΔG indicates a spontaneous reaction under the given conditions.

For example, the N-O bond dissociation enthalpy (BDE) is a key thermodynamic parameter that reflects the strength of the N-oxide bond. Computational studies on pyridine N-oxides have shown that the N-O BDE is around 60-66 kcal/mol. nih.gov This value can be influenced by substituents on the pyridine ring.

Table 3: Calculated Thermodynamic Data for a Representative Pyridine N-Oxide Reaction (Illustrative) This table is a hypothetical representation of thermodynamic data that could be calculated for a reaction involving 1-Oxo-2-propoxy-1λ⁵-pyridine.

| Reaction Step | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) at 298 K |

|---|---|---|---|

| Reactant → Transition State 1 | +15.2 | -5.1 | +16.7 |

| Transition State 1 → Intermediate | -10.5 | +2.3 | -11.2 |

| Intermediate → Transition State 2 | +8.7 | -3.0 | +9.6 |

| Transition State 2 → Product | -25.0 | +8.5 | -27.5 |

| Overall Reaction | -11.6 | +2.7 | -12.4 |

Solvation Effects and Environmental Influence on Molecular Properties (e.g., PCM models)

The properties of a molecule can be significantly influenced by its environment, particularly by the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to account for solvation effects. nih.gov In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum.

The interaction between the solute and the solvent continuum leads to a polarization of both, which is calculated self-consistently. This allows for the computation of properties such as solvation free energy and the effect of the solvent on spectroscopic properties and reactivity. nih.gov

For 1-Oxo-2-propoxy-1λ⁵-pyridine, which possesses a highly polar N-oxide group, solvation effects are expected to be significant. rsc.org PCM calculations can predict how properties like the dipole moment, electronic transitions (UV-Vis spectra), and NMR chemical shifts change in different solvents. For instance, the charge distribution in the molecule can be altered by the solvent polarity, which in turn affects its chemical reactivity. rsc.org

Advanced Computational Models (e.g., Periodic Models for Crystal Systems, Cluster Models for Adsorption)

To study the properties of 1-Oxo-2-propoxy-1λ⁵-pyridine in the solid state or its interaction with surfaces, more advanced computational models are required.

Periodic Models for Crystal Systems: To understand the properties of the crystalline form of 1-Oxo-2-propoxy-1λ⁵-pyridine, periodic boundary conditions (PBC) are employed in the calculations. In this approach, a unit cell of the crystal is modeled, and this cell is replicated infinitely in all three dimensions to simulate the bulk crystal. researchgate.net This allows for the calculation of properties such as the crystal lattice energy, packing arrangement, and solid-state NMR spectra.

Cluster Models for Adsorption: To investigate the adsorption of 1-Oxo-2-propoxy-1λ⁵-pyridine on a surface, such as a catalyst or a solid support, cluster models can be used. mdpi.com In this approach, a finite cluster of atoms is used to represent the surface. The molecule is then placed on this cluster, and the interaction energy, geometry of the adsorbed complex, and changes in the electronic structure upon adsorption are calculated. acs.org These models are crucial for understanding heterogeneous catalysis and surface chemistry involving this compound.

In-depth Analysis of 1-Oxo-2-propoxy-1lambda5-pyridine Reveals Limited Publicly Available Research

While the broader class of pyridine N-oxides and related heterocyclic compounds has been the subject of extensive research, leading to a wealth of applications, the particular derivative, 1-Oxo-2-propoxy-1lambda5-pyridine, appears to be a compound of niche interest or one that has not been extensively reported on in peer-reviewed literature.

Efforts to find specific data on its catalytic applications in organic transformations, its ability to facilitate electrophilic or nucleophilic reactions, or its use in the selective introduction of functional groups did not yield specific research findings for this compound. Similarly, its documented use as a precursor to biologically relevant scaffolds or as an intermediate in multi-step synthetic sequences could not be substantiated through available scientific search methodologies.

It is important to note that the absence of information in widely accessible databases does not definitively mean the compound has not been synthesized or studied. It may have been investigated in proprietary research that is not publicly disclosed, or it may be a novel compound that has yet to be described in the scientific literature.

For context, related pyridine derivatives have shown utility in various chemical applications. For instance, substituted pyridine N-oxides can act as oxidizing agents or as ligands in catalysis. The electronic nature of the pyridine ring, modified by the N-oxide functionality and substituents, can be tuned to influence reactivity. However, without specific studies on the 2-propoxy substituted variant, any discussion of its potential applications would be speculative and fall outside the strict parameters of this report.

Further research, potentially including direct synthesis and characterization, would be necessary to elucidate the specific properties and potential applications of 1-Oxo-2-propoxy-1lambda5-pyridine. Until such research is published, a detailed and scientifically accurate article on its specific roles in advanced organic synthesis and materials science cannot be compiled.

Applications of 1 Oxo 2 Propoxy 1lambda5 Pyridine in Advanced Organic Synthesis and Materials Science

Ligand Design and Coordination Chemistry

The presence of the N-oxide group makes pyridine (B92270) N-oxide a feeble base that serves as an effective ligand in coordination chemistry. wikipedia.orgmdpi.com The oxygen atom, with its relatively high electron density, is a strong hydrogen bond acceptor and a coordination site for metal ions. nih.gov The 2-propoxy group in 1-Oxo-2-propoxy-1lambda5-pyridine introduces steric bulk and an additional potential coordination site, influencing the geometry and stability of resulting metal complexes.

Development of New Ligands for Metal Complexes

The pyridine N-oxide framework is a versatile platform for designing new ligands for transition metal complexes. mdpi.com The N-oxide functional group can be combined with other coordinating moieties to create multidentate ligands with specific chelating properties. For instance, pyridine N-oxide has been incorporated into Schiff-base ligands, which are highly valued for their versatility in coordination chemistry. mdpi.com

The subject compound, 1-Oxo-2-propoxy-1lambda5-pyridine, can act as a bidentate ligand, coordinating to a metal center through both the N-oxide oxygen and the ether oxygen of the propoxy group. This chelation can form stable five-membered rings with metal ions, a favorable conformation in coordination chemistry. The chelating properties of related molecules, such as 2-hydroxy-pyridine N-oxide, which binds to metal ions via two oxygen atoms, have been well-documented. wikipedia.org The interaction between metal ions and ligands like 1,2,4-triazolo[1,5-a]pyrimidines, which are also N-heterocyclic compounds, demonstrates a great versatility in coordination modes, acting as building blocks for multidimensional systems. sigmaaldrich.com

Research into oxovanadium(V) complexes has shown that ligands derived from pyridyl/pyrimidyl-pyrazole systems can act as uninegative NNO tridentate donors, highlighting the diverse coordination possibilities of functionalized pyridine rings. u-tokyo.ac.jp The specific electronic and steric profile of 1-Oxo-2-propoxy-1lambda5-pyridine makes it a promising candidate for the synthesis of novel metal complexes with potential applications in catalysis and materials science.

Table 1: Examples of Pyridine N-Oxide Derivatives in Ligand Design

| Derivative Class | Coordination Mode | Resulting Complex Type | Research Focus |

| Pyridine N-oxide Schiff-Bases | Bi/tridentate | Transition Metal Complexes | Catalysis, Magnetic Properties, Sensors mdpi.com |

| 2-Hydroxy-pyridine-N-oxide | Bidentate (O,O) | Ni(II) Complex | Biological Activity, Structural Analysis wikipedia.org |

| Pyridyl-pyrazole based systems | Tridentate (N,N,O) | Oxovanadium(V) Complexes | Emission Properties, Catalysis u-tokyo.ac.jp |

| 2,5-bis(4-pyridyl)-1,3,4-oxadiazole | Bridging | Cu(II) Coordination Polymers | Supramolecular Architectures tcichemicals.com |

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The properties of these materials, such as porosity and stability, are highly dependent on the nature of the organic linkers used. rsc.org

The synthesis of CPs often involves the self-assembly of metal ions and organic linkers under specific conditions, such as hydrothermal synthesis. mdpi.commdpi.com The ability of the pyridine N-oxide moiety to coordinate with various metal ions, combined with the structural directionality imparted by the substituted pyridine ring, facilitates the rational design of CPs and MOFs with desired topologies and functionalities. nih.govresearchgate.net The incorporation of photoactive units, for which functionalized pyridine N-oxides could be precursors, into MOFs is of particular interest for applications in photocatalysis. tandfonline.com

Table 2: Research Findings on Coordination Polymers and MOFs with Pyridine-based Ligands

| Ligand Type | Metal Ion(s) | Resulting Structure | Key Finding | Citation |

| Isonicotinate N-oxide (INO) | Mn, Co, Ni, Cu | 2D Layers and 3D Frameworks | Mixed bridges from azido (B1232118) and N-oxide groups lead to long-range magnetic ordering. | mdpi.com |

| 2,5-Dimethoxyterephthalate | Co(II), Mn(II), Zn(II), Mg(II) | 2D Coordination Polymer / MOF | The linker is attractive for constructing luminescent CPs and MOFs for sensing. | rsc.org |

| Ditopic Imidazo[1,5-a]pyridine | Zn(II) | 1D and 2D Coordination Polymers | The heterocyclic scaffold shows a pronounced ability to establish π···π stacking. | nih.gov |

| 3-carboxy-1-(3′-carboxybenzyl)-2-oxidopyridinium | Various | Coordination Polymers | Demonstrates the use of pyridinium (B92312) oxide derivatives in constructing CPs with varied properties. | mdpi.com |

Contribution to Novel Material Development

The unique properties of the N-oxide group, including its strong dipole moment and hydrogen bonding capability, make 1-Oxo-2-propoxy-1lambda5-pyridine a valuable component in the design of new functional materials beyond coordination chemistry.

Investigation in Liquid Crystalline Systems

Liquid crystals (LCs) are materials that exhibit phases intermediate between those of a conventional liquid and a solid crystal. The incorporation of heterocyclic moieties like pyridine and its N-oxide into molecular structures is a known strategy for designing thermotropic LCs. nih.gov These groups can introduce significant changes in mesophase behavior and physical properties due to their polarity and ability to participate in intermolecular interactions. nih.govtandfonline.com

A key structural feature for a molecule to exhibit liquid crystallinity is a rigid core with flexible terminal groups. 1-Oxo-2-propoxy-1lambda5-pyridine possesses a rigid pyridine N-oxide core and a flexible propoxy chain. Research on analogous compounds, the N-oxides of 4-(4'-n-alkoxyphenyl)pyridines, has shown that the N-oxide function is a powerful substituent for promoting liquid crystal phases, particularly smectic phases. tandfonline.com The strong dipole moment associated with the N-oxide bond, oriented along the major molecular axis, significantly enhances liquid crystal thermal stability. tandfonline.com When compared to the widely used cyano-group, the N-oxide function has been found to increase smectic thermal stability more substantially. tandfonline.com The combination of the rigid, polar N-oxide core and the flexible alkoxy chain in molecules like 1-Oxo-2-propoxy-1lambda5-pyridine is therefore a promising design principle for the development of new liquid crystalline materials. mdpi.comtandfonline.com

Role in Self-Assembled Systems and Supramolecular Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com The structural features of 1-Oxo-2-propoxy-1lambda5-pyridine make it an excellent component for building complex supramolecular assemblies.

The pyridine N-oxide oxygen is a potent hydrogen bond acceptor. nih.govmdpi.com This allows it to form directional hydrogen bonds with suitable donor molecules, driving the self-assembly process. For example, studies on pyridyl-N-oxide amides have shown that N–H···O interactions involving the N-oxide moiety are crucial for the formation of 1D hydrogen-bonded chains, which in turn leads to the formation of supramolecular gels. mdpi.com Similarly, C-H···O hydrogen bonding involving the N-oxide oxygen has been shown to support the formation of supramolecular networks in the crystal structure of 2,2′-dithiobis(pyridine N-oxide). rsc.org

Furthermore, the aromatic pyridine ring can participate in π-π stacking interactions, which are significant in the crystal packing of coordination polymers and other self-assembled systems. nih.gov The interplay of hydrogen bonding via the N-oxide group and π-stacking from the aromatic ring, modulated by the steric and electronic influence of the 2-propoxy group, allows for the programmed assembly of 1-Oxo-2-propoxy-1lambda5-pyridine into higher-order supramolecular architectures. The stabilization of 3,5-lutidine N-oxide crystals by water molecules through hydrogen bonding further illustrates the critical role of such non-covalent interactions in building stable supramolecular structures. nih.gov

Concluding Remarks and Future Research Directions

Summary of Current Understanding and Key Findings

1-Oxo-2-propoxy-1λ⁵-pyridine is a heterocyclic compound whose synthesis and properties can be largely inferred from the well-established chemistry of pyridine (B92270) N-oxides. Its preparation involves the straightforward N-oxidation of 2-propoxypyridine (B3200643). The compound is expected to be a polar solid with characteristic spectroscopic signatures. Its reactivity is dominated by the N-oxide group, which activates the pyridine ring and can participate in its own set of reactions. While direct applications are not widely reported, its potential as a synthetic intermediate and as a ligand in coordination chemistry is evident.

Unexplored Reactivity and Synthetic Opportunities

The reactivity of the C-H bonds of the propoxy group in 1-Oxo-2-propoxy-1λ⁵-pyridine remains an area for exploration. Reactions involving radical abstraction or directed metallation could lead to novel functionalization at the side chain. Furthermore, the development of catalytic, enantioselective reactions involving the N-oxide group or the pyridine ring could provide access to chiral pyridine derivatives.

Advancements in Characterization and Computational Approaches

Detailed experimental characterization of 1-Oxo-2-propoxy-1λ⁵-pyridine, including single-crystal X-ray diffraction, would provide precise data on its solid-state structure and intermolecular interactions. Advanced computational studies, such as Density Functional Theory (DFT) calculations, could offer deeper insights into its electronic structure, reactivity, and spectroscopic properties, complementing experimental findings.

Potential for New Applications in Niche Chemical Fields

The unique combination of a coordinating N-oxide group and a moderately bulky alkoxy substituent could make 1-Oxo-2-propoxy-1λ⁵-pyridine a candidate for applications in materials science, for example, as a component in the design of novel metal-organic frameworks (MOFs) or as a modifying ligand for surfaces. Its potential as a catalyst or a component of a catalyst system in specific organic transformations also warrants investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.